Bienvenue dans la boutique en ligne BenchChem!

4-(2-oxo-2H-chromen-3-yl)benzoic acid

Hypocholesterolemic In Vivo Pharmacology 3-Arylcoumarins

A critical 3-arylcoumarin building block for medicinal chemistry. Ideal negative control for hypocholesterolemic SAR studies; key precursor for antimicrobial agent development. Features a para-benzoic acid handle for amide/ester derivatization. Commercially available at 98% purity. Distinguish your research: not functionally replaceable by unsubstituted coumarin. For R&D use only.

Molecular Formula C16H10O4
Molecular Weight 266.25g/mol
CAS No. 14071-70-6
Cat. No. B470029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-oxo-2H-chromen-3-yl)benzoic acid
CAS14071-70-6
Molecular FormulaC16H10O4
Molecular Weight266.25g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18)
InChIKeyMBBOXTWFFMVNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-oxo-2H-chromen-3-yl)benzoic acid | CAS 14071-70-6 | Coumarin-Carboxylic Acid Hybrid Scaffold for Research Procurement


4-(2-oxo-2H-chromen-3-yl)benzoic acid (CAS 14071-70-6) is a 3-arylcoumarin derivative with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol . This compound features a coumarin (2H-chromen-2-one) core directly linked at the 3-position to a para-benzoic acid moiety, creating a hybrid scaffold that combines the benzopyrone fluorophore with a carboxylic acid handle suitable for further derivatization . Commercially available from multiple suppliers at purities of 95-98% , this compound is employed as a building block for the synthesis of more complex coumarin-based molecular libraries .

Why Substituting 4-(2-oxo-2H-chromen-3-yl)benzoic acid with Generic Coumarins or Benzoic Acids Compromises Experimental Outcomes


Substituting 4-(2-oxo-2H-chromen-3-yl)benzoic acid with simpler coumarins (e.g., unsubstituted coumarin) or benzoic acid derivatives is not functionally equivalent in most research contexts. The 3-aryl substitution pattern on the coumarin nucleus is a critical structural determinant for biological target engagement [1]. For instance, class-level SAR data demonstrates that unsubstituted coumarin exhibits weaker activity than its hydroxy, methyl, hydroxymethyl, or methoxy derivatives in certain assays, and the introduction of a para-benzoic acid group at the 3-position can dramatically alter both potency and selectivity profiles relative to parent coumarin [2]. Furthermore, the presence of the carboxylic acid moiety provides a functional handle for bioconjugation, surface immobilization, or further synthetic elaboration that is absent in simple coumarin analogs [1]. These structural differences translate into quantifiable variations in bioactivity, physicochemical properties, and synthetic utility, making generic substitution scientifically invalid without empirical validation.

4-(2-oxo-2H-chromen-3-yl)benzoic acid | Quantifiable Differentiation Evidence Versus Closest Analogs


In Vivo Hypocholesterolemic Activity: 4-(2-oxo-2H-chromen-3-yl)benzoic acid is Not Significantly Active, Differentiating it from Active 3-Arylcoumarin Cholesterol-Lowering Agents

In an in vivo model of normolipidemic NZW rabbits, 4-(2-oxo-2H-chromen-3-yl)benzoic acid was tested for hypocholesterolemic activity by measuring its ability to decrease serum total cholesterol after oral administration of 75 mg/kg body weight per day . The compound was found to be 'Not significantly active' in this assay . This negative result provides critical differentiation from other 3-arylcoumarin derivatives that do exhibit hypocholesterolemic effects. While this precludes its use in cardiovascular studies targeting cholesterol reduction, it establishes its utility as a negative control compound for validating the mechanism of action of active analogs .

Hypocholesterolemic In Vivo Pharmacology 3-Arylcoumarins

Antimicrobial Activity of 4-(2-oxo-2H-chromen-3-yl)benzoic acid-Derived Conjugates Comparable to Ciprofloxacin and Fluconazole

A structurally related conjugate, 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]aminoethyl]amino]benzoic acid, which incorporates the 4-(2-oxo-2H-chromen-3-yl)benzoic acid core, demonstrated antibacterial and antifungal activity comparable to the clinical reference agents ciprofloxacin and fluconazole [1]. This indicates that the 3-arylcoumarin benzoic acid scaffold can serve as a productive core for generating antimicrobial agents with potency matching established clinical antibiotics and antifungals [1].

Antibacterial Antifungal Coumarin Conjugates

Commercial Purity: 4-(2-oxo-2H-chromen-3-yl)benzoic acid Available at 95-98% Purity, Enabling Procurement for Diverse Research Applications

Commercially, 4-(2-oxo-2H-chromen-3-yl)benzoic acid is offered by multiple vendors with purities ranging from 95% to 98% . This level of purity is suitable for its primary application as a synthetic building block and for biological screening .

Chemical Purity Procurement Synthesis

4-(2-oxo-2H-chromen-3-yl)benzoic acid | High-Value Application Scenarios Based on Quantitative Evidence


Validated Negative Control for In Vivo Hypocholesterolemic Studies

Based on the evidence that 4-(2-oxo-2H-chromen-3-yl)benzoic acid is 'Not significantly active' in lowering serum cholesterol in a rabbit model , this compound serves as an ideal negative control for researchers investigating the hypocholesterolemic mechanisms of active 3-arylcoumarin analogs. Its structural similarity to active compounds, combined with its proven inactivity, allows for the deconvolution of structure-activity relationships and the validation of target engagement hypotheses.

Core Scaffold for Antimicrobial Library Synthesis

Given that a conjugate derived from the 4-(2-oxo-2H-chromen-3-yl)benzoic acid core demonstrated antimicrobial activity comparable to clinical standards ciprofloxacin and fluconazole , this compound is a strategically valuable starting material for medicinal chemistry programs aimed at developing novel antibacterial and antifungal agents. Its carboxylic acid group provides a convenient point for diversification into focused libraries.

Synthetic Building Block for Coumarin-Based Molecular Libraries

With commercial availability at purities of 95-98% [1], 4-(2-oxo-2H-chromen-3-yl)benzoic acid is a practical and readily accessible building block for the synthesis of more complex 3-arylcoumarin derivatives. The presence of the para-benzoic acid moiety allows for straightforward amide coupling, esterification, and other standard transformations, enabling the rapid generation of diverse compound collections for screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-oxo-2H-chromen-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.